Cinolazepam

Description

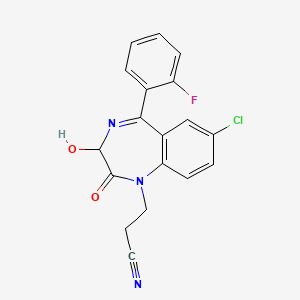

Structure

3D Structure

Properties

IUPAC Name |

3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXMYHMKTCNRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868372 | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.20e-02 g/L | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75696-02-5 | |

| Record name | Cinolazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinolazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINOLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinolazepam mechanism of action in the central nervous system

An In-depth Technical Guide on the Core Mechanism of Action of Cinolazepam in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a benzodiazepine derivative primarily utilized for its potent hypnotic properties in the management of sleep disorders.[1][2] Like other drugs in its class, this compound exerts its effects on the central nervous system (CNS) by modulating the activity of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[3] This technical guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with the GABA-A receptor complex, downstream signaling consequences, and the experimental methodologies used to characterize these interactions. Quantitative data is presented to offer a clear pharmacological profile, and signaling pathways are visualized to elucidate the complex processes involved.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for this compound, and all benzodiazepines, is the positive allosteric modulation of the GABA-A receptor.[4][5] GABA is the principal inhibitory neurotransmitter in the CNS, responsible for reducing neuronal excitability.

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl-) ion pore. The binding of GABA to its specific sites, located at the interface between the α and β subunits, triggers the opening of this channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.

This compound binds to a distinct allosteric site on the GABA-A receptor complex, known as the benzodiazepine (BZD) site, which is located at the interface between the α and γ subunits. This binding does not open the chloride channel directly but instead induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. The potentiation of GABA's effect leads to an increase in the frequency of chloride channel opening, enhancing the influx of Cl- and magnifying the inhibitory signal. This enhanced GABAergic transmission is the foundation of this compound's sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.

References

The Pharmacological Profile and Receptor Binding Affinity of Cinolazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cinolazepam, marketed under the trade name Gerodorm, is a 1,4-benzodiazepine that has been in medical use since 1992 in select European countries for the short-term treatment of sleep disorders. Like other benzodiazepines, its clinical efficacy stems from its ability to enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). This document serves as a technical resource for researchers and professionals in the field of drug development, offering a detailed examination of this compound's pharmacology.

Pharmacological Profile

Mechanism of Action

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding event induces a conformational change in the receptor, which in turn increases the affinity of GABA for its own binding site. The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less excitable and thus producing a calming and sedative effect on the CNS. This compound is a positive allosteric modulator, meaning it enhances the effect of the endogenous ligand (GABA) without directly activating the receptor itself.

Pharmacodynamics

The pharmacodynamic effects of this compound are characteristic of the benzodiazepine class and include:

-

Sedative and Hypnotic: Due to its potent sedative properties, this compound is primarily used to treat insomnia.

-

Anxiolytic: It effectively reduces anxiety.

-

Anticonvulsant: The drug exhibits activity in preventing seizures.

-

Skeletal Muscle Relaxant: It produces muscle relaxation.

The sedative and anxiolytic effects of benzodiazepines like this compound are primarily mediated through their interaction with GABA-A receptors containing α1 and α2 subunits. The α1 subunit is mainly associated with sedative effects, while the α2 subunit is more linked to anxiolytic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability | 90-100% (Oral) | |

| Metabolism | Hepatic | |

| Biological Half-Life | 9 hours | |

| Excretion | Renal |

Receptor Binding Affinity

The primary molecular target of this compound is the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor.

Quantitative Binding Data

As of the date of this publication, specific in vitro binding affinity data for this compound (e.g., Ki or IC50 values) at various GABA-A receptor subtypes are not widely available in peer-reviewed literature. To provide a comparative context, the binding affinities of other common benzodiazepines are presented below. Lower Ki values indicate a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Diazepam | α1β3γ2 | 64 ± 2 | (Calculated from IC50) |

| α2β3γ2 | 61 ± 10 | (Calculated from IC50) | |

| α3β3γ2 | 102 ± 7 | (Calculated from IC50) | |

| α5β3γ2 | 31 ± 5 | (Calculated from IC50) | |

| Clonazepam | α1β3γ2 | Data not readily available | |

| α2β3γ2 | Data not readily available | ||

| α3β3γ2 | Data not readily available | ||

| α5β3γ2 | Data not readily available | ||

| Flunitrazepam | Non-selective | KD values reported |

Note: The Ki values for Diazepam were converted from reported IC50 values using the Cheng-Prusoff equation. The absence of data for this compound highlights an area for future research.

Experimental Protocols

The following section outlines a standard experimental protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the benzodiazepine binding site on the GABA-A receptor.

Competitive Radioligand Binding Assay

Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound for the benzodiazepine binding site.

Materials:

-

Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand)

-

Receptor Source: Synaptosomal membrane preparations from rat or mouse brain tissue (e.g., cerebral cortex or cerebellum), or cell lines expressing specific recombinant GABA-A receptor subtypes.

-

Test Compound: this compound (or other benzodiazepines) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Incubation: In test tubes, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration close to its KD), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-labeled benzodiazepine.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Signaling Pathways

The binding of this compound to the GABA-A receptor initiates a cascade of events that leads to neuronal inhibition. The following diagram illustrates the signaling pathway of GABA-A receptor modulation by a benzodiazepine like this compound.

Conclusion

This compound is a potent benzodiazepine that enhances GABAergic inhibition through positive allosteric modulation of the GABA-A receptor. Its pharmacological profile, characterized by sedative, anxiolytic, anticonvulsant, and muscle relaxant effects, makes it an effective hypnotic agent. While the qualitative aspects of its mechanism of action are well-understood, there is a notable absence of publicly available, specific quantitative data on its receptor binding affinity for different GABA-A receptor subtypes. Further research, employing methodologies such as the radioligand binding assays detailed herein, is necessary to fully elucidate the receptor interaction profile of this compound. Such data would be invaluable for a more nuanced understanding of its therapeutic effects and for the development of future subtype-selective GABA-A receptor modulators.

References

A Technical Guide to the Synthesis and Chemical Characterization of Cinolazepam

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis and chemical characterization of Cinolazepam (Gerodorm®), a benzodiazepine derivative with sedative and hypnotic properties. This guide is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and characterization data to support research and analytical activities.

Introduction

This compound, with the IUPAC name 3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]propanenitrile, is a hypnotic agent used for the short-term management of sleep disorders.[1] Structurally, it is a 1,4-benzodiazepine derivative distinguished by a 3-hydroxy group and a cyanoethyl substituent at the N1 position.[1] Like other benzodiazepines, its mechanism of action involves modulating the GABA-A receptor, which potentiates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1]

This document outlines a common synthetic route to this compound and details the analytical techniques essential for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is principally achieved through the N-alkylation of a pre-existing benzodiazepine core structure. The most cited method involves the reaction of 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-3-hydroxy-2-oxo-1H-1,4-benzodiazepine with acrylonitrile. This reaction, a Michael addition, selectively targets the nitrogen at the 1-position of the benzodiazepine ring.

Synthetic Pathway

The reaction proceeds by adding acrylonitrile to the N1 position of the benzodiazepine precursor, catalyzed by a base.

References

In-Vitro Activity and Cellular Effects of Cinolazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In-Vitro Pharmacodynamics

Cinolazepam's primary molecular target is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1][2][3]

Mechanism of Action at the GABA-A Receptor

This compound binds to the benzodiazepine (BZD) site on the GABA-A receptor, which is located at the interface between the α and γ subunits.[1][2] This binding does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. This positive allosteric modulation increases the frequency of chloride channel opening, leading to an influx of chloride ions (Cl⁻) into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a state of neuronal inhibition. This enhanced inhibitory neurotransmission underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this compound. The sedative and anxiolytic effects are thought to be primarily mediated through interactions with GABA-A receptors containing α1 and α2 subunits, respectively.

Binding Affinity

Quantitative data on the binding affinity (Ki values) of this compound for specific GABA-A receptor subtypes are not extensively reported in publicly accessible literature. However, the affinity of benzodiazepines for the BZD site is a critical determinant of their potency and can be quantified using radioligand binding assays. For comparative purposes, Table 1 presents Ki values for other well-characterized benzodiazepines at different GABA-A receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Select Benzodiazepines for Human GABA-A Receptor Subtypes

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |

| Diazepam | 4.1 | 1.2 | 5.5 | 16 | |

| Clonazepam | 1.5 | 0.25 | 1.8 | 0.8 | |

| Flunitrazepam | 1.0 | 0.9 | 1.2 | 2.5 | N/A |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: The Ki values are indicative and can vary based on experimental conditions. Data for Flunitrazepam is provided as a common radioligand for such assays.

Cellular Effects

The cellular consequences of this compound's interaction with GABA-A receptors extend beyond immediate neuronal inhibition and can involve downstream signaling pathways, particularly with prolonged exposure.

Downstream Signaling Pathways

Prolonged activation of GABA-A receptors by benzodiazepines like diazepam can trigger a metabotropic signaling cascade. This pathway involves the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The subsequent increase in cytosolic Ca²⁺ activates the phosphatase calcineurin. Calcineurin, in turn, can dephosphorylate GABA-A receptors, promoting their internalization and leading to a reduction in the number of receptors at the cell surface. This process may contribute to the development of tolerance observed with long-term benzodiazepine use.

Furthermore, some studies suggest that benzodiazepines can influence the activity of protein kinases. For instance, diazepam has been shown to inhibit the Ca²⁺-calmodulin-stimulated protein kinase system in brain membranes, an effect correlated with its anticonvulsant properties. Chronic treatment with benzodiazepines has also been associated with alterations in Protein Kinase A (PKA) activity, which can modulate GABA-A receptor function.

Effects on Cellular Processes

In-vitro studies on cultured brain cells have indicated that some benzodiazepines, at micromolar concentrations, can inhibit cell proliferation. Additionally, benzodiazepines have been shown to inhibit voltage-gated calcium channels in certain cell types. Clonazepam has been demonstrated to inhibit mitochondrial calcium efflux in cardiomyocytes.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like this compound for the benzodiazepine site on the GABA-A receptor.

3.1.1. Materials and Reagents

-

Receptor Source: Rat brain cortical membranes or cell lines (e.g., HEK293) stably expressing specific human recombinant GABA-A receptor subtypes.

-

Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 (Flumazenil).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

3.1.2. Procedure

-

Membrane Preparation: Homogenize the receptor source tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash the pellet with fresh buffer, and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled benzodiazepine.

-

Competitive Binding: Radioligand, membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3.1.3. Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Function

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to assess the functional effects of this compound on GABA-A receptors.

3.2.1. Materials and Reagents

-

Xenopus laevis oocytes.

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

GABA solutions of varying concentrations.

-

This compound solution.

3.2.2. Procedure

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNAs for the GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Perfuse the oocyte with the recording solution containing a specific concentration of GABA to elicit a baseline current response.

-

This compound Application: Co-apply GABA and this compound to the oocyte and record the change in the current response.

-

Data Acquisition: Record the current responses using appropriate amplification and data acquisition software.

3.2.3. Data Analysis

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Construct concentration-response curves for GABA in the presence of a fixed concentration of this compound to determine the effect on the EC₅₀ of GABA.

-

Calculate the potentiation of the GABA response by this compound as the percentage increase in current amplitude compared to the response to GABA alone.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound's action at the GABA-A receptor.

Caption: Potential downstream signaling pathway of benzodiazepines.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of the Anxiolytic Potential of Cinolazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinolazepam, a benzodiazepine derivative, is recognized for its sedative and anxiolytic properties.[1] Like other benzodiazepines, its mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a reduction in neuronal excitability.[2] This technical guide provides a comprehensive overview of the preclinical methodologies required to thoroughly investigate the anxiolytic effects of this compound. While specific preclinical data for this compound is not extensively available in the public domain, this document outlines the established experimental protocols and expected outcomes based on the well-understood pharmacology of the benzodiazepine class. Detailed procedures for key behavioral assays, receptor binding studies, and pharmacokinetic analysis are presented to guide future preclinical research and drug development efforts.

Introduction

Anxiety disorders are a prevalent and debilitating class of psychiatric conditions, necessitating the continued development of effective anxiolytic agents.[3] Benzodiazepines have long been a cornerstone of anxiety treatment due to their rapid onset of action and efficacy.[4] this compound, as a member of this class, warrants a systematic preclinical evaluation to fully characterize its anxiolytic profile. This guide details the essential preclinical studies, providing a framework for the comprehensive assessment of this compound's anxiolytic potential.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] This receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically increases the affinity of GABA for its receptor. This enhanced GABAergic transmission in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie its anxiolytic effects. The sedative and anxiolytic properties of benzodiazepines are primarily mediated through their interaction with GABA-A receptors containing α1 and α2 subunits, respectively.

Figure 1: Mechanism of action of this compound at the GABA-A receptor.

Preclinical Behavioral Models for Anxiolytic Activity

Standardized and validated animal models are crucial for assessing the anxiolytic properties of a compound. The following are key behavioral tests that should be employed in the preclinical evaluation of this compound.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents naturally prefer enclosed spaces, and an increase in the time spent in the open arms is indicative of an anxiolytic effect.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated 50 cm above the ground.

-

Animals: Male mice or rats are commonly used.

-

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

-

-

Parameters Measured:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

Figure 2: Experimental workflow for the Elevated Plus-Maze test.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic compounds increase the time spent in the light compartment.

Experimental Protocol:

-

Apparatus: A two-compartment box with a large, brightly lit area and a small, dark area connected by an opening.

-

Animals: Male mice are frequently used.

-

Procedure:

-

Administer this compound or vehicle i.p. 30 minutes prior to testing.

-

Place the mouse in the center of the illuminated compartment.

-

Allow the animal to explore the apparatus for 5-10 minutes.

-

Record the time spent in each compartment and the number of transitions between compartments.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Receptor Binding Affinity

To quantify the interaction of this compound with its molecular target, receptor binding assays are essential. These assays determine the affinity of the drug for the benzodiazepine binding site on the GABA-A receptor.

Experimental Protocol:

-

Tissue Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex or hippocampus).

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the affinity of this compound for the receptor.

-

Figure 3: Workflow for a competitive radioligand binding assay.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is critical for dose selection and translation to clinical studies.

Experimental Protocol:

-

Animals: Use relevant animal models such as rats, mice, or dogs.

-

Drug Administration: Administer a single dose of this compound via relevant routes (e.g., intravenous and oral).

-

Sample Collection: Collect blood samples at various time points after drug administration.

-

Bioanalysis: Quantify the concentration of this compound and its major metabolites in plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Table 1: Key Pharmacokinetic Parameters to be Determined for this compound

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t₁/₂ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F | Bioavailability (for oral administration) |

Data Presentation: Expected Outcomes

While specific data for this compound is pending, the following tables illustrate the expected format for presenting quantitative data from the described preclinical studies, with hypothetical values based on known benzodiazepines.

Table 2: Hypothetical Anxiolytic Effects of this compound in the Elevated Plus-Maze (Rodent Model)

| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle | - | 15.2 ± 2.1 | 18.5 ± 2.5 | 30.1 ± 3.2 |

| This compound | 0.5 | 25.8 ± 3.0 | 28.9 ± 3.1 | 32.5 ± 3.5 |

| This compound | 1.0 | 38.6 ± 4.2 | 40.1 ± 4.5 | 31.8 ± 3.0 |

| This compound | 2.0 | 45.1 ± 5.0 | 48.3 ± 5.2 | 28.9 ± 2.8 |

| Diazepam (Control) | 2.0 | 42.5 ± 4.8 | 45.6 ± 4.9 | 29.5 ± 3.1 |

| *p < 0.05, *p < 0.01 compared to vehicle |

Table 3: Hypothetical Anxiolytic Effects of this compound in the Light-Dark Box Test (Mouse Model)

| Treatment Group | Dose (mg/kg) | Time in Light (s) (Mean ± SEM) | Transitions (Mean ± SEM) |

| Vehicle | - | 45.3 ± 5.8 | 12.1 ± 1.5 |

| This compound | 0.5 | 78.9 ± 8.1 | 18.5 ± 2.0 |

| This compound | 1.0 | 110.2 ± 10.5 | 25.3 ± 2.8 |

| This compound | 2.0 | 135.6 ± 12.1 | 22.1 ± 2.5 |

| Diazepam (Control) | 2.0 | 128.4 ± 11.5 | 24.8 ± 2.6 |

| *p < 0.05, *p < 0.01 compared to vehicle |

Table 4: Hypothetical Receptor Binding Affinity and Pharmacokinetic Profile of this compound

| Parameter | Value |

| GABA-A Receptor Binding Affinity (Ki) | 5.2 nM |

| Oral Bioavailability (F) in Rat | 85% |

| Elimination Half-life (t₁/₂) in Rat | 6.5 hours |

| Peak Plasma Concentration (Cmax) in Rat (1 mg/kg, oral) | 150 ng/mL |

| Time to Peak Concentration (Tmax) in Rat (1 mg/kg, oral) | 1.2 hours |

Conclusion

This technical guide outlines a comprehensive preclinical strategy for evaluating the anxiolytic effects of this compound. By employing a battery of well-established behavioral models, receptor binding assays, and pharmacokinetic studies, a robust data package can be generated to characterize its pharmacological profile. The detailed methodologies and expected data formats provided herein serve as a valuable resource for researchers and drug development professionals aiming to advance the understanding and potential therapeutic application of this compound for anxiety disorders. Future studies should focus on generating specific data for this compound to validate the anxiolytic profile proposed in this guide.

References

- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Animal models of anxiety and benzodiazepine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anticonvulsant Properties of Cinolazepam in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiseizure medications (ASMs) remains a critical area of research. Cinolazepam, a member of the 1,4-benzodiazepine class, has demonstrated a pharmacological profile consistent with other drugs in its class that are used clinically for their anticonvulsant effects. This document outlines the necessary experimental framework to formally characterize the anticonvulsant properties of this compound in rodent models, a crucial step in its potential development as an ASM.

Mechanism of Action: Potentiation of GABAergic Inhibition

This compound, like other benzodiazepines, exerts its effects by binding to a specific allosteric site on the GABAA receptor complex in the central nervous system. This binding enhances the affinity of the receptor for its endogenous ligand, GABA, the primary inhibitory neurotransmitter in the brain. The increased binding of GABA leads to a more frequent opening of the associated chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus dampening neuronal excitability. This mechanism is central to the sedative, anxiolytic, and expected anticonvulsant effects of this compound.

Preclinical Evaluation of Anticonvulsant Activity

The preclinical assessment of a compound's anticonvulsant potential relies on standardized and validated animal models of seizures. The two most widely used primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (PTZ) test. These models represent generalized tonic-clonic and myoclonic/absence seizures, respectively.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a test compound like this compound for its anticonvulsant properties.

Experimental Protocols

The following are detailed protocols for the MES and PTZ tests, which can be employed to evaluate the anticonvulsant properties of this compound.

Maximal Electroshock (MES) Seizure Test

This model is predictive of drugs effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (e.g., Swiss or CD-1 strain) weighing 20-25 g are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Apparatus: A convulsiometer capable of delivering a constant current stimulus through corneal or auricular electrodes.

-

Procedure:

-

Divide animals into groups (n=8-10 per group).

-

Administer this compound at various doses (e.g., intraperitoneally) to different groups. A vehicle control group and a positive control group (e.g., Phenytoin, 25 mg/kg, i.p.) should be included.

-

At the time of predicted peak effect of this compound (to be determined in preliminary studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline or electrode gel should be applied to the eyes before electrode placement.

-

Observe the animals for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic phase is considered the endpoint of protection.

-

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50, the dose that protects 50% of the animals, is then calculated using a probit analysis.

Pentylenetetrazol (PTZ) Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

-

Animals: Male albino mice (e.g., Swiss or CD-1 strain) weighing 20-25 g.

-

Chemicals: Pentylenetetrazol (PTZ) dissolved in saline. A convulsant dose (e.g., 85 mg/kg, s.c.) is used.

-

Procedure:

-

Divide animals into groups (n=8-10 per group).

-

Administer this compound at various doses (e.g., intraperitoneally) to different groups. A vehicle control group and a positive control group (e.g., Ethosuximide, 150 mg/kg, i.p.) should be included.

-

At the time of predicted peak effect of this compound, administer PTZ subcutaneously.

-

Observe the animals for 30 minutes for the onset of clonic convulsions (characterized by rhythmic contractions of the limbs and trunk) lasting for at least 5 seconds. The absence of such seizures is considered protection.

-

-

Data Analysis: The percentage of animals protected from clonic convulsions at each dose is recorded. The ED50 is calculated using probit analysis.

Data Presentation

While specific experimental data for this compound is not currently available, the following tables are presented as templates for the clear and structured presentation of quantitative results obtained from the described experimental protocols. For comparative purposes, data for Diazepam, a structurally and mechanistically related benzodiazepine, are included.

Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock (MES) Seizure Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection | ED50 (mg/kg) (95% CI) |

| Vehicle | - | 0/10 | 0 | - |

| This compound | Dose 1 | - | - | Data Not Available |

| Dose 2 | - | - | ||

| Dose 3 | - | - | ||

| Diazepam | 5.0 | 8/10 | 80 | ~4.0 |

| Positive Control (Phenytoin) | 25 | 10/10 | 100 | - |

Table 2: Anticonvulsant Activity of this compound in the Pentylenetetrazol (PTZ) Induced Seizure Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | % Protection | ED50 (mg/kg) (95% CI) |

| Vehicle | - | 0/10 | 0 | - |

| This compound | Dose 1 | - | - | Data Not Available |

| Dose 2 | - | - | ||

| Dose 3 | - | - | ||

| Diazepam | 1.0 | 9/10 | 90 | ~0.5 |

| Positive Control (Ethosuximide) | 150 | 10/10 | 100 | - |

Conclusion

This compound's established mechanism of action as a positive allosteric modulator of the GABAA receptor strongly supports its potential as an anticonvulsant agent. The experimental protocols detailed in this guide for the MES and PTZ seizure models provide a robust framework for the systematic investigation of its efficacy against generalized tonic-clonic and myoclonic/absence seizures, respectively. The generation of quantitative data, such as ED50 values, through these established preclinical models is a critical next step in elucidating the full pharmacological profile of this compound and determining its potential for further development as a novel antiseizure medication. Future research should focus on conducting these studies to fill the current gap in the scientific literature.

References

- 1. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative study in mice of ten 1,4-benzodiazepines and of clobazam: anticonvulsant, anxiolytic, sedative, and myorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Cinolazepam's Effects on Sleep Architecture and EEG Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of cinolazepam, a benzodiazepine derivative, on sleep architecture and electroencephalogram (EEG) patterns. It synthesizes available clinical data to offer a detailed resource for researchers, scientists, and professionals in drug development. This document outlines the pharmacological mechanism of action of this compound, presents quantitative data on its modulation of sleep stages from polysomnographic studies, and describes the typical experimental protocols utilized in such research. Furthermore, it visualizes key concepts, including signaling pathways and experimental workflows, through detailed diagrams to facilitate a deeper understanding of this compound's impact on sleep physiology.

Introduction

This compound is a benzodiazepine derivative utilized for the management of severe and debilitating sleep disorders.[1] Like other benzodiazepines, its primary therapeutic effects—sedative, anxiolytic, anticonvulsant, and muscle relaxant properties—stem from its interaction with the central nervous system.[1] Understanding the precise effects of this compound on the intricate structure of sleep and the corresponding neural oscillations is critical for its optimal clinical application and for the development of novel hypnotic agents. This guide delves into the specifics of these effects, supported by scientific evidence.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound involves the potentiation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[2][3] this compound binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[3] This binding event enhances the receptor's affinity for GABA. The GABA-A receptor is a ligand-gated chloride ion channel. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This widespread inhibition in the brain is responsible for the sedative and hypnotic effects of this compound. The sedative effects are primarily mediated through its interaction with the α1 subunit of the GABA-A receptor.

Effects on Sleep Architecture: Quantitative Analysis

Polysomnography (PSG) studies have been conducted to objectively quantify the effects of this compound on sleep architecture. A notable double-blind, placebo-controlled study investigated the effects of a 40 mg dose of this compound on young, healthy subjects experiencing situational insomnia induced by traffic noise. The key findings from this study are summarized below.

Table 1: Effects of 40 mg this compound on Sleep Architecture Parameters

| Sleep Parameter | Placebo | 40 mg this compound | Outcome |

| Sleep Efficiency (%) | - | - | Significant Increase |

| Wake Time during Total Sleep Period | - | - | Significant Decrease |

| Number of Awakenings | - | - | Significant Decrease |

| Sleep Stage 1 (S1) (%) | - | - | Decrease |

| Sleep Stage 2 (S2) (%) | - | - | Increase |

| Slow-Wave Sleep (S3 + S4) (%) | - | - | No Significant Change |

| REM Sleep (%) | - | - | No Significant Change |

Note: Specific numerical data from the study was not publicly available for inclusion.

The data indicates that this compound significantly improves sleep continuity, as evidenced by increased sleep efficiency and reductions in wakefulness and the number of awakenings. The primary alteration in sleep architecture is a shift from lighter sleep (Stage 1) to an increase in Stage 2 sleep. Notably, in this particular study, there was no significant impact on slow-wave sleep (Stages 3 and 4) or REM sleep. This contrasts with the general effects of many benzodiazepines, which are often reported to suppress slow-wave and REM sleep.

Effects on EEG Patterns

As a benzodiazepine, this compound is expected to produce characteristic changes in the electroencephalogram (EEG). Generally, benzodiazepines induce a decrease in alpha wave activity and an increase in beta wave activity. During sleep, they are known to enhance the activity of sleep spindles, which are characteristic of Stage 2 sleep.

While specific EEG spectral analysis data for this compound is limited in the publicly available literature, the observed increase in Stage 2 sleep in polysomnography studies strongly suggests an enhancement of sleep spindle activity. The general EEG effects of benzodiazepines include a reduction in low-frequency activity (delta and theta waves) and an increase in high-frequency activity (beta waves).

Experimental Protocols

The methodologies employed in studying the effects of this compound on sleep are crucial for the interpretation of the results. The following is a detailed description of a typical experimental protocol for a polysomnography study, based on the research conducted on this compound.

5.1. Study Design

A common design is a double-blind, placebo-controlled, parallel-group study. This design minimizes bias by ensuring that neither the participants nor the researchers know who is receiving the active drug versus a placebo.

5.2. Participant Selection

Participants are typically healthy volunteers who have been screened for any sleep disorders or other medical conditions that could interfere with the study. In some cases, studies may recruit individuals with specific types of insomnia, such as situational insomnia.

5.3. Polysomnography (PSG) Recording

Overnight polysomnography is the gold standard for assessing sleep architecture. The recording typically includes:

-

Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

-

Electrooculogram (EOG): To record eye movements, which are characteristic of REM sleep.

-

Electromyogram (EMG): To measure muscle activity, particularly from the chin, to help differentiate sleep stages.

Recordings are typically scored in 30-second epochs according to standardized criteria, such as the Rechtschaffen and Kales (R&K) or the American Academy of Sleep Medicine (AASM) manuals.

5.4. Experimental Timeline

A typical study timeline involves several nights in a sleep laboratory to ensure accurate and reliable data:

-

Adaptation Nights: One or two nights to allow the participant to acclimate to the sleep laboratory environment.

-

Baseline Night: A recording night on placebo to establish the participant's baseline sleep patterns.

-

Treatment Nights: Several consecutive nights where the participant receives either this compound or a placebo.

-

Post-Treatment/Washout Nights: Recording nights after the treatment has been discontinued to assess for any rebound effects.

Conclusion

This compound demonstrates efficacy in improving sleep continuity by increasing sleep efficiency and reducing wakefulness. Its primary impact on sleep architecture appears to be an increase in Stage 2 sleep at the expense of Stage 1 sleep, with some studies showing no significant effect on slow-wave or REM sleep. The underlying mechanism of action is the potentiation of GABAergic inhibition via allosteric modulation of the GABA-A receptor. While the general EEG effects of benzodiazepines are well-documented, more specific research into the EEG spectral analysis of this compound would be beneficial for a more granular understanding of its neurophysiological effects. The methodologies for studying these effects are well-established, relying on placebo-controlled, double-blind polysomnography studies. This guide provides a foundational understanding for professionals engaged in the research and development of hypnotic and anxiolytic compounds.

References

The Discovery and Development of Cinolazepam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinolazepam (marketed as Gerodorm®) is a 1,4-benzodiazepine derivative developed for the management of sleep disorders. This technical guide provides an in-depth overview of the discovery, history, and development of this compound. It details the synthesis, mechanism of action, preclinical and clinical pharmacology, and pharmacokinetic profile of the compound. All quantitative data are summarized in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the drug's development lifecycle.

Introduction and Historical Context

This compound emerged from the extensive research into benzodiazepines that followed the discovery of chlordiazepoxide in the 1950s. The primary goal of this research was to identify compounds with improved therapeutic profiles, particularly for the treatment of insomnia and anxiety. Developed by the Austrian pharmaceutical company Gerot Pharmazeutika, this compound was patented in 1978 and subsequently introduced for medical use in 1992.[1] Its development was aimed at providing a hypnotic agent with a relatively short half-life to minimize next-day residual effects.

Synthesis of this compound

The chemical synthesis of this compound, as outlined in the foundational patent, involves the alkylation of a 3-hydroxy-1,4-benzodiazepine-2-one precursor.[2]

Experimental Protocol: Synthesis of this compound[2]

Starting Material: 7-Chloro-3-hydroxy-5-(2'-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)

Reagents:

-

Acrylonitrile (II)

-

Triethylbenzylammonium chloride (as a phase transfer catalyst)

-

Benzyl trimethylammonium hydroxide (as a base)

-

Acetonitrile (as a solvent for recrystallization)

Procedure:

-

7-Chloro-3-hydroxy-5-(2'-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I) is mixed with acrylonitrile (II).

-

Triethylbenzylammonium chloride and benzyl trimethylammonium hydroxide are added dropwise to the mixture.

-

The reaction mixture is stirred for 8 hours.

-

The resulting crude product is isolated.

-

The crude material is purified by recrystallization from acetonitrile to yield this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its therapeutic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.

Preclinical Development

The preclinical evaluation of this compound established its pharmacological profile and safety.

Pharmacodynamics

Preclinical studies demonstrated that this compound possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties, a profile characteristic of the benzodiazepine class.

Toxicology

Acute toxicity studies were conducted in rodents to determine the median lethal dose (LD50).

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 |

| Mouse | Oral | 3500 mg/kg |

| Rat | Oral | 3500 mg/kg |

Preclinical Experimental Protocols

Detailed protocols for the preclinical assessment of this compound are not extensively published. However, standard methodologies for evaluating benzodiazepines would have been employed.

Protocol Example: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

-

Male mice are randomly assigned to control and treatment groups.

-

This compound is administered intraperitoneally at various doses. The control group receives the vehicle.

-

After a set pretreatment time (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes.

-

The presence or absence of the tonic hindlimb extension component of the seizure is recorded.

-

The dose of this compound that protects 50% of the animals from the tonic extensor component (ED50) is calculated.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in humans.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | 90-100% (oral) |

| Time to Peak (Tmax) | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available |

| Volume of Distribution (Vd) | Data not available |

| Protein Binding | Data not available |

| Metabolism | Hepatic |

| Elimination Half-life (t1/2) | 9 hours |

| Clearance | Data not available |

Clinical Development

The clinical development of this compound focused on its efficacy and safety as a hypnotic agent. A key study by Saletu et al. (1987) investigated its effects on situational insomnia.

Clinical Trial Design and Methodology

Study Title: Short-term sleep laboratory studies with this compound in situational insomnia induced by traffic noise.

Objective: To evaluate the effects of this compound on sleep parameters in healthy subjects with experimentally induced insomnia.

Study Design: A double-blind, placebo-controlled, parallel-group study.

Participants: 20 healthy young subjects.

Intervention:

-

This compound 40 mg, orally

-

Placebo, orally

Duration: 9 nights in a sleep laboratory (2 adaptation, 1 baseline, 3 treatment, 3 post-treatment).

Primary Outcome Measures:

-

Polysomnographic sleep parameters (e.g., sleep efficiency, wake time, sleep stages).

-

Subjective sleep quality (self-rating scales).

Secondary Outcome Measures:

-

Morning-after psychometric and psychophysiological tests to assess for hangover effects.

Clinical Efficacy

The study by Saletu et al. demonstrated that this compound 40 mg significantly improved sleep maintenance compared to placebo.

Table 3: Clinical Efficacy of this compound in Situational Insomnia

| Sleep Parameter | This compound (40 mg) | Placebo |

| Sleep Efficiency | Increased | No significant change |

| Wake Time during Sleep Period | Decreased | No significant change |

| Number of Awakenings | Decreased | No significant change |

| Sleep Stage 1 | Decreased | No significant change |

| Sleep Stage 2 | Increased | No significant change |

| Slow-Wave Sleep (S3, S4) | Unchanged | Unchanged |

| REM Sleep | Unchanged | Unchanged |

| Subjective Sleep Quality | Significantly improved | No significant change |

The study also reported no significant hangover effects the morning after administration.

Conclusion

This compound was developed as a hypnotic agent with a relatively short half-life, intended to improve sleep quality with minimal next-day impairment. Its mechanism of action as a positive allosteric modulator of the GABA-A receptor is well-understood and consistent with other benzodiazepines. Preclinical studies established its pharmacological profile, and clinical trials, such as the one conducted by Saletu and colleagues, have demonstrated its efficacy in treating insomnia. While it is not as widely marketed as some other benzodiazepines, this compound represents a noteworthy development in the ongoing effort to create safer and more effective treatments for sleep disorders. Further research to fully elucidate its binding affinities to GABA-A receptor subtypes and to provide a more detailed pharmacokinetic profile would be beneficial for a more complete understanding of its clinical characteristics.

References

Cinolazepam Metabolites and Their Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinolazepam is a 3-hydroxy-1,4-benzodiazepine derivative with sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties. Primarily used in the management of sleep disorders, its clinical efficacy and duration of action are influenced by its metabolic fate. Like other benzodiazepines, this compound undergoes hepatic metabolism, leading to the formation of several metabolites. The biological activity of these metabolites is crucial for understanding the overall pharmacological profile of the parent drug, including potential for prolonged effects or drug-drug interactions.

This technical guide provides a comprehensive overview of the current knowledge regarding the metabolites of this compound and their biological activity. It summarizes the identified metabolites, outlines the metabolic pathways, and presents detailed experimental protocols for their identification and analysis. Due to a lack of publicly available quantitative data on the specific biological activity of this compound's metabolites, this guide also discusses the known activity of metabolites from structurally similar benzodiazepines to provide a scientifically grounded perspective.

This compound Metabolism

This compound is metabolized in the liver, primarily through Phase I and Phase II biotransformation reactions. The main metabolic pathways involve modification of the N-1 side chain and conjugation of the 3-hydroxy group.

Identified Metabolites:

Studies utilizing human hepatocytes and high-resolution mass spectrometry have identified the primary metabolites of this compound. The key biotransformation products are:

-

N-(hydroxyethyl)this compound: Formed through the hydroxylation of the N-1 cyanoethyl side chain.

-

This compound Glucuronide: A Phase II metabolite formed by the direct conjugation of glucuronic acid to the 3-hydroxy group of the parent molecule.

-

N-(hydroxyethyl)this compound Glucuronide: A Phase II metabolite resulting from the glucuronidation of the N-(hydroxyethyl)this compound metabolite.

-

Desmethylthis compound: While not consistently reported in all metabolic studies, N-dealkylation is a common metabolic pathway for benzodiazepines with N-alkyl substituents. The resulting desmethyl metabolite could potentially contribute to the overall pharmacological effect.

Data Presentation: Summary of this compound Metabolites

| Metabolite Name | Metabolic Pathway | Presumed Activity |

| N-(hydroxyethyl)this compound | Phase I (Hydroxylation) | Potentially Active |

| This compound Glucuronide | Phase II (Glucuronidation) | Likely Inactive |

| N-(hydroxyethyl)this compound Glucuronide | Phase II (Glucuronidation) | Likely Inactive |

| Desmethylthis compound | Phase I (N-Dealkylation) | Potentially Active |

Note: The biological activity of this compound metabolites has not been quantitatively determined in published literature. The presumed activity is based on the general principles of benzodiazepine metabolism and pharmacology.

Biological Activity of this compound and its Metabolites

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated chloride ion channel in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability. This mechanism underlies its sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.

The GABA-A receptor is a pentameric protein composed of different subunits. The sedative effects of benzodiazepines are primarily mediated through interaction with receptors containing the α1 subunit, while the anxiolytic effects are more closely associated with the α2 subunit.

Biological Activity of Metabolites (Inferred from Analogous Compounds):

As specific quantitative data for this compound's metabolites are not available, we can infer their likely activity based on studies of structurally related benzodiazepines.

-

N-Dealkylated Metabolites: N-dealkylation of benzodiazepines often results in pharmacologically active metabolites. For example, N-desalkylflurazepam (norflurazepam), an active metabolite of several benzodiazepines, is long-acting and binds unselectively to various benzodiazepine receptor subtypes[1]. Therefore, it is plausible that desmethylthis compound , if formed, would retain activity at the GABA-A receptor and contribute to the overall pharmacological profile of this compound.

-

Hydroxylated Metabolites: Hydroxylation of the N-alkyl side chain, as seen in N-(hydroxyethyl)this compound , may or may not significantly alter the biological activity. For instance, the hydroxyethyl metabolite of flurazepam is pharmacologically active[2]. The activity of N-(hydroxyethyl)this compound would depend on its ability to bind to the benzodiazepine site of the GABA-A receptor.

-

Glucuronide Conjugates: Glucuronidation is a major detoxification pathway that significantly increases the water solubility of compounds, facilitating their excretion. In general, glucuronide conjugates of benzodiazepines are considered pharmacologically inactive. For example, temazepam glucuronide has no demonstrable CNS activity[3][4]. Therefore, it is highly likely that This compound glucuronide and N-(hydroxyethyl)this compound glucuronide are inactive metabolites.

Experimental Protocols

The following sections detail representative experimental protocols for the identification and analysis of this compound metabolites. These protocols are based on established methodologies for benzodiazepine analysis and would require specific optimization and validation for this compound.

In Vitro Metabolism using Human Hepatocytes

This protocol describes a general procedure for studying the metabolism of a drug candidate using cryopreserved human hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing and plating media

-

Williams' Medium E supplemented with appropriate factors

-

This compound stock solution (in a suitable solvent like DMSO)

-

Collagen-coated culture plates (e.g., 24-well plates)

-

Incubator (37°C, 5% CO2)

-

Orbital shaker

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Centrifuge

Procedure:

-

Thawing and Plating of Hepatocytes:

-

Thaw the cryopreserved hepatocytes rapidly in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed thawing medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in plating medium and determine cell viability and density.

-

Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 24-well plate).

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for several hours to allow for cell attachment.

-

-

Incubation with this compound:

-

After cell attachment, remove the plating medium and wash the cells with pre-warmed serum-free incubation medium (e.g., supplemented Williams' Medium E).

-

Prepare the incubation medium containing the desired concentration of this compound (e.g., 5 µM). Ensure the final solvent concentration is low (e.g., <0.1% DMSO) to avoid toxicity.

-

Add the this compound-containing medium to the hepatocyte monolayers.

-

Incubate the plates at 37°C on an orbital shaker for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

-

Sample Collection and Processing:

-

At each time point, collect an aliquot of the incubation medium.

-

Quench the metabolic reactions by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

-

Analysis of Metabolites by LC-MS/MS

This representative protocol outlines the analysis of this compound and its metabolites in a biological matrix using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

C18 reversed-phase analytical column.

LC Parameters (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its putative metabolites by infusing pure standards.

-

This compound (C18H13ClFN3O2; MW: 373.77): [M+H]+ → fragment ions

-

N-(hydroxyethyl)this compound (C20H17ClFN3O3; MW: 417.82): [M+H]+ → fragment ions

-

Desmethylthis compound (C17H11ClFN3O2; MW: 359.74): [M+H]+ → fragment ions

-

-

Collision Energy and other source parameters: Optimized for each analyte.

Solid-Phase Extraction (SPE) of Metabolites from Urine

This protocol provides a general method for extracting benzodiazepines and their metabolites from a urine matrix prior to LC-MS/MS analysis.

Materials:

-

Mixed-mode cation exchange SPE cartridges.

-

Urine sample.

-

β-glucuronidase enzyme.

-

Acetate buffer (pH 5.0).

-

Methanol (MeOH).

-

Deionized water.

-

Hydrochloric acid (HCl).

-

Acetonitrile (ACN).

-

Ammonium hydroxide (NH4OH).

-

Evaporation system (e.g., nitrogen evaporator).

Procedure:

-

Enzymatic Hydrolysis (for glucuronide cleavage):

-

To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.0) containing β-glucuronidase.

-

Incubate the mixture at 60°C for 1-2 hours.

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the cartridge.

-

Washing:

-

Wash with 1 mL of deionized water.

-

Wash with 1 mL of 0.1 M HCl.

-

Wash with 1 mL of 20% ACN in water.

-

-

Drying: Dry the cartridge thoroughly under vacuum or positive pressure.

-

Elution: Elute the analytes with 1 mL of a mixture of ACN and MeOH (e.g., 60:40) containing 5% ammonium hydroxide.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume of the initial LC mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.

-

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

Caption: Metabolic pathway of this compound.

General Experimental Workflow for Metabolite Identification

Caption: Workflow for in vitro metabolite identification.

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling modulation.

Conclusion

The metabolism of this compound results in the formation of several metabolites, including N-(hydroxyethyl)this compound and glucuronide conjugates. While the glucuronidated metabolites are likely inactive, the Phase I metabolites, such as N-(hydroxyethyl)this compound and potentially desmethylthis compound, may retain biological activity and contribute to the overall pharmacological effect of the parent drug. A significant gap in the current literature is the lack of quantitative data on the biological activity and GABA-A receptor subunit selectivity of these specific metabolites. Further research, including the synthesis and pharmacological evaluation of these compounds, is necessary to fully elucidate their contribution to the clinical profile of this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

Navigating the Challenges of Cinolazepam in Research: A Technical Guide to Its Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to ensuring the accuracy and reproducibility of experimental results. Cinolazepam, a benzodiazepine derivative with potent sedative and hypnotic properties, presents unique challenges due to its limited solubility and potential for degradation in various research solvents. This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offers detailed experimental protocols for in-house assessment, and presents logical workflows to guide researchers in handling this compound effectively.

Core Properties of this compound

This compound is a 1,4-benzodiazepine that exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This interaction leads to a cascade of events that ultimately reduce neuronal excitability.[1] While its therapeutic effects are well-documented, its behavior in vitro, particularly its solubility and stability, is less characterized in publicly available literature.

Solubility of this compound

The solubility of a compound is a critical factor in a wide range of research applications, from in vitro assays to the development of parenteral formulations. This compound is known to be sparingly soluble in aqueous solutions, a common characteristic of the benzodiazepine class of compounds.[2][3]

Quantitative Solubility Data

Quantitative, experimentally derived solubility data for this compound in common research solvents is scarce. However, some information is available, which, combined with data from structurally similar benzodiazepines, can provide valuable guidance.